4-(Aminomethyl)piperidine-1-carboxamide - 1104937-84-9

4-(Aminomethyl)piperidine-1-carboxamide

Catalog Number: EVT-3218425
CAS Number: 1104937-84-9
Molecular Formula: C7H15N3O
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been explored for producing 4-(Aminomethyl)piperidine-1-carboxamide. A common method involves reacting 4-aminomethylpiperidine with a suitable carboxylating agent, such as phosgene or a phosgene equivalent like carbonyl diimidazole (CDI) or triphosgene. []

Alternative approaches may utilize the reduction of a corresponding nitrile or amide precursor to yield the desired aminomethyl group. [] The specific reaction conditions, reagents, and purification techniques employed can influence the yield and purity of the final product.

Molecular Structure Analysis
  • Amide Bond Formation: The carboxamide group can react with amines or alcohols in the presence of coupling agents like HATU or DCC to form new amide bonds. This reaction is frequently employed to introduce diverse substituents onto the piperidine scaffold. []
  • Reductive Amination: The primary amine group can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. This reaction provides a route to further diversify the substituents attached to the piperidine ring. []
  • Alkylation: The primary amine group can also be alkylated with alkyl halides or other alkylating agents to introduce alkyl substituents. []
Mechanism of Action
  • Receptor Antagonism: Many derivatives act as antagonists of specific receptors, such as G protein-coupled receptors (GPCRs) or ion channels. These compounds bind to the receptor and block the binding of endogenous ligands, thereby inhibiting downstream signaling pathways. Examples include CCR5 antagonists for HIV treatment [], CGRP receptor antagonists for migraine treatment [, , ], and T-type calcium channel antagonists for hypertension [].
  • Enzyme Inhibition: Certain derivatives function as enzyme inhibitors, preventing the enzyme from catalyzing its target reaction. For example, some compounds inhibit human carbonic anhydrase, which plays a role in various physiological processes [].
  • Modulation of Protein-Protein Interactions: Some derivatives have been shown to disrupt protein-protein interactions crucial for disease progression. For instance, kinesin spindle protein (KSP) inhibitors bind to KSP and prevent its interaction with microtubules, thereby disrupting cell division and inhibiting tumor growth. []
Physical and Chemical Properties Analysis
  • Solubility: Solubility in various solvents (water, organic solvents) can differ depending on the substituents' polarity and hydrophobicity. []
  • LogP: The octanol-water partition coefficient (LogP), a measure of lipophilicity, is influenced by the substituents and impacts the compound's pharmacokinetic properties, such as absorption, distribution, and metabolism. [, ]
Applications
  • Antiviral Agents: Derivatives have shown promise as CCR5 antagonists for treating HIV infection. By blocking the CCR5 receptor, these compounds inhibit HIV entry into host cells. [, ]
  • Migraine Treatment: Derivatives have been developed as potent and selective CGRP receptor antagonists for migraine treatment. These compounds block the action of CGRP, a neuropeptide involved in migraine pathophysiology. [, , ]
  • Oncology: Derivatives, such as KSP inhibitors, have demonstrated anticancer activity by disrupting microtubule dynamics and inhibiting tumor cell proliferation. []
  • Pain Management: Derivatives have been investigated for their analgesic properties, including potential applications in treating neuropathic pain. [, , , ]
  • Antimicrobial Agents: Some derivatives have shown activity against various bacterial and fungal strains. [, , ]
  • Other Applications: Derivatives have also been explored for their potential in treating hypertension [], schizophrenia [, ], and other conditions.

(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

  • Compound Description: MK-0731 is a potent kinesin spindle protein (KSP) inhibitor that has been investigated in clinical trials for the treatment of taxane-refractory cancers []. It exhibits favorable in vitro and metabolic profiles, including reduced P-glycoprotein (Pgp) efflux and an improved toxicity profile compared to earlier KSP inhibitors.

4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride (AP163)

  • Compound Description: AP163 is a potent and selective trace amine-associated receptor 1 (TAAR1) agonist []. This compound demonstrated efficacy in reducing hyperlocomotion in a dopamine transporter knockout (DAT-KO) rat model, suggesting potential for treating disorders associated with increased dopaminergic function, such as schizophrenia.

Schiff bases derived from 4-(aminomethyl)piperidine

  • Compound Description: This group encompasses a series of compounds synthesized by reacting 4-(Aminomethyl)piperidine with various aldehydes []. These Schiff bases exhibited promising optical properties, including low absorbance in the visible range and optical band gaps suitable for optoelectronic applications. Additionally, they demonstrated significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

  • Compound Description: MK-0974 represents a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist [, ]. It displays high selectivity for human and rhesus CGRP receptors and has been explored clinically for the acute treatment of migraine.

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is another potent CGRP receptor antagonist, developed to overcome limitations of earlier CGRP antagonists, such as modest potency and poor solubility []. It demonstrates good intranasal bioavailability and exhibits promising activity in preclinical migraine models.

5-{4-[3-(Aminomethyl)phenyl]piperidine-1-carbonyl}-2-(3'-{4-[3-(aminomethyl)phenyl]piperidine-1-carbonyl}-[1,1'-biphenyl]-3-yl)-2-hydroxy-2H-1,3,2-benzodioxaborol-2-uide

  • Compound Description: This compound acts as a potent bivalent inhibitor of human β-tryptase, a serine protease implicated in various inflammatory and allergic conditions []. The bivalent nature of the inhibitor arises from its ability to bridge two active sites within the β-tryptase tetramer.

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a highly potent and selective CGRP receptor antagonist developed using structure-based drug design []. It exhibits favorable metabolic stability, solubility, and low lipophilicity, making it a suitable candidate for various routes of administration.

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

  • Compound Description: AZD5363 is an orally bioavailable and potent inhibitor of Akt kinases [, , , , ]. It demonstrates improved potency, reduced hERG affinity, and higher selectivity compared to earlier pyrrolopyrimidine-based Akt inhibitors.

1-(8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide (CP-945,598)

  • Compound Description: CP-945,598 is an orally active antagonist of the cannabinoid CB1 receptor [, ]. It is well absorbed and primarily metabolized by CYP3A4/3A5 enzymes.

1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives

  • Compound Description: This series of compounds act as novel antihypertensive agents by inhibiting T-type Ca2+ channels [, ]. These compounds demonstrate the importance of the stereochemistry at the benzylic position for potent inhibitory activity.

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide derivatives

  • Compound Description: These compounds represent a novel class of human carbonic anhydrase (hCA) inhibitors []. They exhibit potent inhibitory activity against hCA isoforms, particularly hCA II, IX, and XII, suggesting potential applications in cancer treatment.

Properties

CAS Number

1104937-84-9

Product Name

4-(Aminomethyl)piperidine-1-carboxamide

IUPAC Name

4-(aminomethyl)piperidine-1-carboxamide

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C7H15N3O/c8-5-6-1-3-10(4-2-6)7(9)11/h6H,1-5,8H2,(H2,9,11)

InChI Key

ANQCUKIBMRTAFD-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN)C(=O)N

Canonical SMILES

C1CN(CCC1CN)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.